

Hexaphenol: A Comparative Guide to Experimental and Computational Data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Hexaphenol**

Cat. No.: **B075136**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of experimental and computational data for **Hexaphenol**, also known as Cyclotriicatechylene (CTC). The information is intended to support research and development efforts in materials science and medicinal chemistry by offering a detailed comparison of its structural, spectroscopic, and potential biological properties.

Physicochemical and Spectroscopic Properties

Hexaphenol (CAS 1506-76-9) is a cyclic polyphenolic compound with the molecular formula $C_{21}H_{18}O_6$ and a molecular weight of 366.36 g/mol .^[1] Its unique bowl-shaped, three-dimensional structure underpins its applications in host-guest chemistry and as a foundational component for more complex molecular architectures.^[2]

Table 1: Comparison of Experimental and Computed Physicochemical Properties of Hexaphenol

Property	Experimental Value	Computational Value	Method/Reference
Molecular Formula	C ₂₁ H ₁₈ O ₆	C ₂₁ H ₁₈ O ₆	N/A
Molecular Weight	366.36 g/mol [1]	366.36 g/mol	Calculated
Melting Point	287-289 °C	Not Found	[3]
Boiling Point	~457.14 °C (estimate)	Not Found	[3]
Density	~1.2378 g/cm ³ (estimate)	Not Found	[3]
XLogP3	Not Found	3.6	PubChem [1]
Hydrogen Bond Donor Count	Not Found	6	PubChem [1]
Hydrogen Bond Acceptor Count	Not Found	6	PubChem [1]
Rotatable Bond Count	Not Found	0	PubChem [1]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unequivocal identification and characterization of **Hexaphenol**. While specific spectral data from published literature is often found in supplementary materials, the following tables summarize the expected and reported spectroscopic features.

Table 2: Experimental and Computational Infrared (IR) Spectroscopy Data for Hexaphenol

Experimental FT-IR (cm ⁻¹)	Computational (DFT) IR (cm ⁻¹)	Assignment
(Data typically found in supplementary materials of cited literature)[1][4]	(Requires specific DFT calculations)	O-H stretch (phenolic)
Aromatic C-H stretch		
Aromatic C=C stretch		
C-O stretch (phenol)		
CH ₂ bend		

Table 3: Experimental and Computational ¹H and ¹³C NMR Spectroscopy Data for Hexaphenol

Nucleus	Experimental Chemical Shift (ppm)	Computational (GIAO-DFT) Chemical Shift (ppm)	Assignment
¹ H	(Data typically found in supplementary materials of cited literature)[1][4]	(Requires specific GIAO-DFT calculations)	Ar-H
Ar-OH			
-CH ₂ -			
¹³ C	(Data typically found in supplementary materials of cited literature)[4]	(Requires specific GIAO-DFT calculations)	Ar-C-OH
Ar-C-H			
Ar-C (quaternary)			
-CH ₂ -			

Experimental Protocols

The following are generalized protocols for the characterization and evaluation of phenolic compounds like **Hexaphenol**.

Synthesis of Hexaphenol (Cyclotriicatechylene)

A common method for the synthesis of Cyclotriicatechylene involves the acid-catalyzed condensation of veratrole followed by demethylation. For a detailed, specific protocol, please refer to the supporting information of Patel, N., et al., ACS Omega (2023).[\[1\]](#)

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or higher spectrometer using a deuterated solvent such as DMSO-d₆ or acetone-d₆.
- Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectra are obtained using KBr pellets or as a thin film on a suitable substrate, with spectra recorded over a range of 4000-400 cm^{-1} .
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.

Antioxidant Activity Assays

The antioxidant potential of **Hexaphenol** can be evaluated using standard in-vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the FRAP (ferric reducing antioxidant power) assay. These assays measure the ability of the compound to donate an electron or hydrogen atom to neutralize free radicals.[\[5\]](#)

Cytotoxicity Assays

The cytotoxic effects of **Hexaphenol** on various cell lines can be determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Biological Activity

While **Hexaphenol** and its derivatives are being investigated for potential therapeutic applications, there is currently limited publicly available data on the specific biological activities of the parent compound.^[2] Its polyphenolic nature suggests potential for antioxidant activity.^[5] Further research is required to fully elucidate its cytotoxic, antimicrobial, and other pharmacological properties.

Computational Analysis

Computational chemistry provides valuable insights into the structure, properties, and reactivity of **Hexaphenol**, complementing experimental findings.

Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for predicting the optimized geometry, electronic structure, and spectroscopic properties of molecules. For **Hexaphenol**, DFT can be used to:

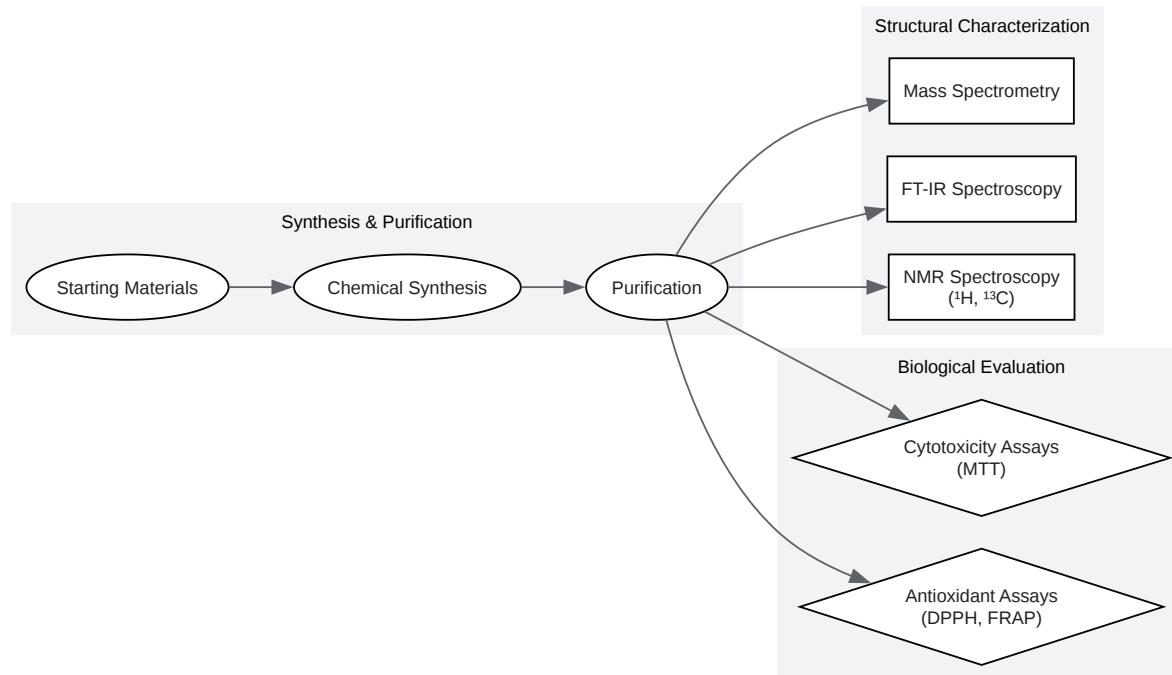

- Calculate the minimum energy conformation.
- Predict IR vibrational frequencies and NMR chemical shifts.
- Determine electronic properties such as HOMO-LUMO energy gap, which relates to the molecule's reactivity and spectroscopic behavior.

Table 4: Key Parameters from Computational Analysis of Hexaphenol

Parameter	Description	Relevance
Optimized Geometry	The lowest energy, three-dimensional arrangement of atoms.	Foundation for all other computational predictions.
HOMO-LUMO Gap	The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital.	Indicates chemical reactivity and electronic transition energies.
Calculated Spectroscopic Data	Predicted IR frequencies and NMR chemical shifts.	Allows for direct comparison with and validation of experimental spectra.
Molecular Electrostatic Potential (MEP)	A map of the electrostatic potential on the electron density surface.	Identifies regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack.

Visualizations

Experimental Workflow for Characterization

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the synthesis, characterization, and biological evaluation of **Hexaphenol**.

Computational Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the computational analysis of **Hexaphenol** using DFT methods.

Conclusion

This guide consolidates the currently available experimental and computational data for **Hexaphenol** (Cyclotriicatechylene). The tabulated data and outlined protocols provide a framework for researchers to compare and validate their findings. The unique structure of **Hexaphenol** makes it a molecule of significant interest, and further experimental studies, particularly in the realm of biological activity, are warranted to fully explore its potential. The synergy between experimental characterization and computational modeling will be pivotal in advancing the applications of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Hexaphenol | High-Purity Research Chemical [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. rsc.org [rsc.org]
- 5. CAS 1506-76-9: HEXAPHENOL | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [Hexaphenol: A Comparative Guide to Experimental and Computational Data]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b075136#cross-validation-of-experimental-and-computational-data-for-hexaphenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com